N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE is a complex organic compound characterized by its multiple functional groups, including chlorinated aromatic rings and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps include:
Nitration and Chlorination: Introduction of nitro and chloro groups to the aromatic rings.
Etherification: Formation of ether linkages between aromatic rings and ethoxy groups.
Sulfonamidation: Introduction of sulfonamide groups through reactions with sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide groups, which are known for their biological activity.
Materials Science: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Shares similar sulfonamide and chlorinated aromatic structures.
4-Chloro-N-methylpyridine-2-carboxamide: Contains chlorinated aromatic rings and amide groups.
Uniqueness
N-[5-CHLORO-2-(2-{2-[4-CHLORO-2-(4-METHYLBENZENESULFONAMIDO)PHENOXY]ETHOXY}ETHOXY)PHENYL]-4-METHYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H30Cl2N2O7S2 |
---|---|
Molekulargewicht |
665.6 g/mol |
IUPAC-Name |
N-[5-chloro-2-[2-[2-[4-chloro-2-[(4-methylphenyl)sulfonylamino]phenoxy]ethoxy]ethoxy]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H30Cl2N2O7S2/c1-21-3-9-25(10-4-21)42(35,36)33-27-19-23(31)7-13-29(27)40-17-15-39-16-18-41-30-14-8-24(32)20-28(30)34-43(37,38)26-11-5-22(2)6-12-26/h3-14,19-20,33-34H,15-18H2,1-2H3 |
InChI-Schlüssel |
PDXRNPVJPZHUEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OCCOCCOC3=C(C=C(C=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.